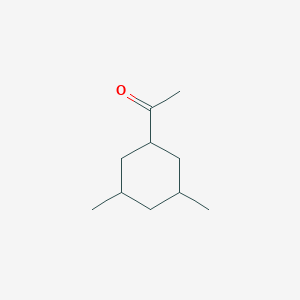

1-(3,5-Dimethylcyclohexyl)ethan-1-one

Description

Structural Classification and General Chemical Significance within Cyclic Ketones

1-(3,5-Dimethylcyclohexyl)ethan-1-one is classified as a disubstituted cyclohexyl ketone. Its structure consists of a cyclohexane (B81311) ring, which is a six-membered alicyclic system, bearing two methyl groups at the 3 and 5 positions and an acetyl group at the 1 position. The presence of these substituents on the flexible cyclohexane ring gives rise to stereoisomerism and a variety of conformational possibilities.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of 1-(3,5-dimethylcyclohexyl)ethan-1-one, the substituents can be arranged in either a cis or trans relationship, leading to different diastereomers. For each diastereomer, the substituents can occupy either axial or equatorial positions on the chair conformer. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions, which are energetically unfavorable. scribd.comunizin.orglibretexts.orgopenstax.org Generally, substituents prefer to occupy the more spacious equatorial positions to avoid these steric clashes. scribd.comlibretexts.org The interplay of these conformational preferences is a central theme in the stereochemical analysis of substituted cyclohexanes and has been a subject of extensive research. scribd.comunizin.orglibretexts.orgopenstax.org

The chemical significance of cyclic ketones like 1-(3,5-dimethylcyclohexyl)ethan-1-one lies in their utility as model systems for studying fundamental concepts in organic chemistry, including stereoelectronics, conformational analysis, and the influence of steric hindrance on reactivity. The carbonyl group in cyclic ketones imparts polarity and a site of reactivity, making them susceptible to a wide range of chemical transformations. sapub.orgquora.com The reactivity of the carbonyl group can be influenced by the ring size and the nature and position of substituents. For instance, the accessibility of the carbonyl carbon to nucleophiles can be modulated by the steric bulk of adjacent groups.

Table 1: Structural Features of 1-(3,5-Dimethylcyclohexyl)ethan-1-one

| Feature | Description |

| Core Structure | Cyclohexane Ring |

| Functional Group | Ketone (ethan-1-one) |

| Substituents | Two methyl groups (at C-3 and C-5), One acetyl group (at C-1) |

| Key Isomerism | Stereoisomerism (cis and trans diastereomers), Conformational Isomerism (chair and boat conformers) |

Research Relevance in Organic Synthesis and Mechanistic Studies

Substituted cyclic ketones are pivotal intermediates in organic synthesis, serving as precursors to a diverse array of more complex molecules. mdpi.comnih.gov The synthetic utility of compounds like 1-(3,5-dimethylcyclohexyl)ethan-1-one can be inferred from the well-established reactivity of the ketone functional group and the cyclohexane scaffold.

In the realm of organic synthesis, the carbonyl group can undergo a multitude of transformations, including nucleophilic addition, reduction to alcohols, and conversion to imines or enamines. The presence of α-hydrogens allows for enolate formation, which opens up pathways for alkylation, aldol (B89426) condensation, and other carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is often influenced by the conformational biases of the cyclohexane ring, a principle that is harnessed in stereoselective synthesis. mdpi.com

Mechanistic studies often employ substituted cyclic ketones to probe the intricacies of reaction pathways. For example, the rates of nucleophilic addition to the carbonyl group can provide insights into the steric environment around the reaction center. Furthermore, the study of enolate formation and reactivity in conformationally locked or biased systems can elucidate the role of orbital alignment and other stereoelectronic effects. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for determining the conformational equilibria and stereochemistry of these molecules, providing crucial data for mechanistic interpretations. nih.govnih.gov

Table 2: Potential Research Applications in Organic Chemistry

| Research Area | Application of 1-(3,5-Dimethylcyclohexyl)ethan-1-one |

| Stereoselective Synthesis | As a chiral building block or a substrate to study diastereoselective reactions. |

| Conformational Analysis | A model system to investigate the influence of multiple substituents on the conformational equilibrium of the cyclohexane ring. scribd.comunizin.orglibretexts.orgopenstax.org |

| Reaction Mechanism Studies | To probe the steric and electronic effects of substituents on the reactivity of the ketone functional group. |

| Spectroscopic Analysis | As a subject for advanced NMR and other spectroscopic techniques to elucidate complex stereochemical and conformational features. nih.govnih.gov |

Overview of Analogous Compounds and Their Contribution to Ketone Chemistry Research

The study of analogous compounds provides a valuable framework for understanding the probable chemical behavior and research significance of 1-(3,5-Dimethylcyclohexyl)ethan-1-one. A closely related analog is 1-(3,3-dimethylcyclohexyl)ethan-1-one, which has found application as a fragrance ingredient. nih.govnih.govparchem.com While its primary use is in the commercial sector, its chemical properties are of academic interest. The gem-dimethyl group at the 3-position in this analog introduces significant steric hindrance, which can influence the conformational preferences of the cyclohexane ring and the reactivity of the ketone.

Other analogous compounds that have been the subject of research include various mono- and di-substituted cyclohexanones. For instance, the conformational analysis of 1,2-, 1,3-, and 1,4-dimethylcyclohexane (B1583520) provides a fundamental understanding of the energetic penalties associated with axial and equatorial substituents. scribd.comunizin.org This knowledge is directly applicable to predicting the most stable conformers of 1-(3,5-dimethylcyclohexyl)ethan-1-one.

Furthermore, research on the synthesis of substituted cyclohexanones has led to the development of numerous synthetic methodologies. nih.govorganic-chemistry.org These methods, which often involve cyclization reactions or the functionalization of pre-existing rings, are crucial for accessing a wide variety of cyclic ketone structures for further study and application. The reactivity of cyclic ketones in comparison to their acyclic counterparts has also been a subject of investigation, with factors such as ring strain playing a significant role. quora.com

The collective knowledge gained from studying these analogous compounds forms the basis for predicting the properties and potential research applications of 1-(3,5-dimethylcyclohexyl)ethan-1-one. While direct experimental data on this specific molecule may be limited, its place within the well-established landscape of cyclic ketone chemistry allows for a robust and insightful academic discussion.

Properties

IUPAC Name |

1-(3,5-dimethylcyclohexyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7-4-8(2)6-10(5-7)9(3)11/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAGTDRBAUXTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 3,5 Dimethylcyclohexyl Ethan 1 One

Carbonyl Group Reactivity

The ketone's carbonyl group, with its inherent polarity, is a key center of reactivity, making it susceptible to attack by nucleophiles and a participant in both reduction and oxidation reactions. The presence of the bulky 3,5-dimethylcyclohexyl group can introduce steric hindrance, influencing the stereochemical outcome of these reactions.

Nucleophilic addition is a characteristic reaction of ketones. The partially positive carbonyl carbon is an electrophilic site that readily reacts with a wide range of nucleophiles. For 1-(3,5-dimethylcyclohexyl)ethan-1-one, the approach of the nucleophile can be influenced by the stereochemistry of the cyclohexane (B81311) ring. The two methyl groups in the 3 and 5 positions can exist in either cis or trans relationships, leading to different chair conformations that can sterically hinder one face of the carbonyl group over the other.

The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate. Subsequent protonation yields an alcohol. The stereoselectivity of this addition is a critical aspect, as the nucleophile can attack from either the axial or equatorial direction relative to the plane of the cyclohexane ring. The preferred direction of attack is often governed by a balance between steric hindrance and electronic effects. For bulky nucleophiles, equatorial attack is generally favored to minimize steric interactions with axial hydrogens on the cyclohexane ring. Conversely, smaller nucleophiles may favor axial attack due to electronic reasons.

A summary of common nucleophilic addition reactions applicable to ketones like 1-(3,5-dimethylcyclohexyl)ethan-1-one is presented in the table below.

| Nucleophile | Reagent Example | Product |

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Organometallic reagents (e.g., Grignard, organolithium) | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN), Sodium cyanide (NaCN) | Cyanohydrin |

| Ylides (Wittig reaction) | Triphenylphosphine ylides (Ph₃P=CR₂) | Alkene |

The carbonyl group of 1-(3,5-dimethylcyclohexyl)ethan-1-one can be reduced to either a secondary alcohol or a methylene (B1212753) group (alkane).

Reduction to Alcohols: The most common method for reducing ketones to secondary alcohols involves the use of metal hydride reagents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely employed for this purpose. These reagents deliver a hydride ion to the electrophilic carbonyl carbon. The stereochemical outcome of the reduction of substituted cyclohexanones is highly dependent on the steric bulk of the reducing agent and the substituents on the ring. For instance, the reduction of a substituted cyclohexanone (B45756) can lead to a mixture of diastereomeric alcohols.

Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene group can be achieved through several methods, most notably the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. These strongly acidic conditions are suitable for substrates that are stable in acid.

Wolff-Kishner Reduction: This reaction is carried out under basic conditions, making it complementary to the Clemmensen reduction. The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (H₂NNH₂), which is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol.

Ketones are generally resistant to oxidation under mild conditions, a property that distinguishes them from aldehydes. libretexts.org However, under forcing conditions with strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. libretexts.org For 1-(3,5-dimethylcyclohexyl)ethan-1-one, this would lead to the cleavage of the bond between the carbonyl carbon and the cyclohexane ring or the bond between the carbonyl carbon and the methyl group, resulting in a mixture of carboxylic acids. Due to the destructive nature of this reaction, it is of limited synthetic utility. libretexts.org

A more synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org In this reaction, an oxygen atom is inserted into one of the carbon-carbon bonds adjacent to the carbonyl group. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent groups. For 1-(3,5-dimethylcyclohexyl)ethan-1-one, the cyclohexyl group has a higher migratory aptitude than the methyl group, meaning the primary product would be 3,5-dimethylcyclohexyl acetate.

The carbon atoms adjacent to the carbonyl group (α-carbons) in 1-(3,5-dimethylcyclohexyl)ethan-1-one are acidic and can be deprotonated by a strong base to form an enolate. bham.ac.uk Enolates are powerful nucleophiles and are central to a wide array of carbon-carbon bond-forming reactions. bham.ac.uk

The formation of an enolate from an unsymmetrical ketone can lead to two different regioisomers: the kinetic enolate and the thermodynamic enolate. For 1-(3,5-dimethylcyclohexyl)ethan-1-one, deprotonation can occur at the methyl group or at the C2 position of the cyclohexane ring.

Kinetic Enolate: Formed by the removal of the most accessible proton, which is typically the less sterically hindered one. In this case, deprotonation of the methyl group is favored under kinetic control (strong, bulky base like lithium diisopropylamide (LDA) at low temperature).

Thermodynamic Enolate: The more stable enolate, which is usually the one with the more substituted double bond. Deprotonation at the C2 position of the cyclohexane ring would lead to the thermodynamic enolate, favored under conditions that allow for equilibration (weaker base, higher temperature).

Once formed, the enolate can react with various electrophiles, allowing for the introduction of a wide range of functional groups at the α-position.

| Reaction | Electrophile | Product |

| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkylated ketone |

| Aldol (B89426) Addition | Aldehyde or ketone | β-Hydroxy ketone |

| Claisen Condensation | Ester | β-Keto ester |

Cyclohexane Ring Transformations

The cyclohexane ring of 1-(3,5-dimethylcyclohexyl)ethan-1-one is generally less reactive than the carbonyl group. However, the methyl groups attached to the ring offer sites for potential functionalization.

Direct functionalization of the methyl groups on the cyclohexane ring is challenging due to the high strength of the C-H bonds in alkanes. However, under certain conditions, such as free-radical halogenation, it is possible to introduce functionality. This process is often unselective and can lead to a mixture of products, including halogenation at the various positions on the cyclohexane ring as well as at the methyl groups. The selectivity can be influenced by the reaction conditions and the nature of the halogenating agent. For instance, bromination is generally more selective than chlorination for attacking the more substituted carbon atoms.

Ring Opening and Rearrangement Reactions

The cyclohexyl ring of 1-(3,5-dimethylcyclohexyl)ethan-1-one is generally stable under typical reaction conditions. However, under forcing conditions or through specific catalytic processes, ring opening can occur. More common are rearrangement reactions involving the ketone functionality, which can influence the carbocyclic scaffold.

One of the most pertinent rearrangement reactions for ketones is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wiley-vch.delibretexts.org In the case of 1-(3,5-dimethylcyclohexyl)ethan-1-one, the migratory aptitude of the cyclohexyl group is greater than that of the methyl group. wiley-vch.de This preference would lead to the insertion of an oxygen atom between the carbonyl carbon and the cyclohexyl ring, yielding 3,5-dimethylcyclohexyl acetate.

Another potential rearrangement is the Pinacol-type rearrangement , which can occur in derivatives of the parent ketone. For instance, the corresponding 1,2-diol, formed by reduction of the ketone and subsequent dihydroxylation of an adjacent position, can undergo acid-catalyzed rearrangement. The stereochemistry of the diol would dictate the migration of either the acetyl group or a carbon of the cyclohexane ring, potentially leading to ring contraction and the formation of a cyclopentyl derivative. spcmc.ac.in

The table below summarizes plausible rearrangement reactions for 1-(3,5-Dimethylcyclohexyl)ethan-1-one based on established chemical principles.

| Reaction Name | Reagents | Major Product | Notes |

| Baeyer-Villiger Oxidation | m-CPBA | 3,5-Dimethylcyclohexyl acetate | Based on the higher migratory aptitude of the cyclohexyl group. wiley-vch.de |

| Pinacol (B44631) Rearrangement (of corresponding diol) | H₂SO₄ | 1-acetyl-1-methylcyclopentane derivative | Proceeds via a carbocation intermediate; product depends on the stereochemistry of the starting diol. spcmc.ac.in |

Derivatization of the Cyclohexyl Scaffold

Modification of the cyclohexyl ring in 1-(3,5-dimethylcyclohexyl)ethan-1-one can be achieved through various synthetic strategies, targeting either the methyl substituents or the methylene groups of the ring.

Halogenation reactions can introduce functional handles for further transformations. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to bromination at one of the tertiary carbons bearing a methyl group, or at other positions on the ring, depending on reaction conditions.

Oxidation of the cyclohexyl ring can also be achieved. Strong oxidizing agents under harsh conditions, such as concentrated nitric acid, can lead to the oxidative cleavage of the ring to form dicarboxylic acids like adipic acid derivatives. quora.com

Furthermore, the existing methyl groups can influence the regioselectivity of reactions on the ring. The cis and trans isomers of 1,3-dimethylcyclohexane (B1346967), a related structure, show different stabilities and reactivities due to their conformational preferences, which would similarly apply to the derivatization of 1-(3,5-dimethylcyclohexyl)ethan-1-one. oregonstate.eduyoutube.com

Below is a table of potential derivatization reactions of the cyclohexyl scaffold.

| Reaction Type | Reagents | Potential Product(s) | Key Considerations |

| Free-Radical Halogenation | NBS, AIBN | Brominated cyclohexyl derivative | Regioselectivity can be complex. |

| Ring Oxidation | Conc. HNO₃, heat | Adipic acid derivative | Involves cleavage of the C-C bonds of the ring. quora.com |

| Dehydrogenation | Pd/C, heat | Aromatized (xylenol) derivative | Requires forcing conditions and may lead to a mixture of products. |

Radical Reactions Involving 1-(3,5-Dimethylcyclohexyl)ethan-1-one

The presence of multiple C-H bonds in the cyclohexyl ring and the carbonyl group makes 1-(3,5-dimethylcyclohexyl)ethan-1-one a potential substrate for radical reactions.

Radical Addition and Cyclization Processes

While the saturated cyclohexyl ring is generally unreactive towards radical addition, intramolecular radical reactions can be initiated from a functional group on the ring or the ethanone (B97240) side chain. For example, if a radical is generated on a side chain attached to the cyclohexyl ring, it could undergo a cyclization reaction by adding to a double bond within the same molecule.

More relevant to the parent ketone, radical abstraction of a hydrogen atom from the cyclohexyl ring can lead to a cyclohexyl radical. The stability and subsequent reactions of this radical would be influenced by the position of the radical and the stereochemistry of the methyl groups. Such radicals can undergo rearrangement, for instance, a ring contraction from a cyclohexyl radical to a cyclopentylmethyl radical, although this is typically observed in more complex systems. nih.gov

The generation of acyl radicals from ketones can also lead to intramolecular addition to double bonds, resulting in the formation of new cyclic ketones. organic-chemistry.org

Photochemical and Electrochemical Transformations

Photochemical Reactions: Alkyl cyclohexyl ketones are known to undergo a variety of photochemical reactions upon irradiation with UV light. The primary process is often a Norrish Type I cleavage , which involves the homolytic cleavage of the bond between the carbonyl group and the cyclohexyl ring, or the Cα-Cβ bond of the ring itself. This generates a diradical intermediate. uci.edu

For 1-(3,5-dimethylcyclohexyl)ethan-1-one, Norrish Type I cleavage would lead to an acetyl radical and a 3,5-dimethylcyclohexyl radical. These radicals can then recombine, disproportionate, or react with the solvent. Alternatively, cleavage of the C-Cα bond of the ring can lead to a diradical that can undergo further reactions such as intramolecular hydrogen abstraction, decarbonylation (loss of CO), and subsequent cyclization or fragmentation. uci.edu This can result in products like cyclopentane (B165970) derivatives or unsaturated aldehydes. uci.edu

Another possible photochemical pathway is the Norrish Type II reaction , which involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-position of the alkyl chain. However, in 1-(3,5-dimethylcyclohexyl)ethan-1-one, this is less likely to be a major pathway due to the structure of the cyclohexyl ring.

Electrochemical Transformations: The electrochemical reduction of ketones like 1-(3,5-dimethylcyclohexyl)ethan-1-one typically involves the transfer of electrons to the carbonyl group. This can lead to the formation of a radical anion, which can then be protonated to form a ketyl radical. Dimerization of these radicals can produce pinacols (1,2-diols). Further reduction can yield the corresponding alcohol, 1-(3,5-dimethylcyclohexyl)ethan-1-ol.

The table below outlines the expected products from photochemical and electrochemical reactions of 1-(3,5-Dimethylcyclohexyl)ethan-1-one.

| Transformation | Conditions | Intermediate(s) | Major Product(s) |

| Photochemical (Norrish Type I) | UV irradiation | Acetyl and 3,5-dimethylcyclohexyl radicals; diradicals | Recombination products, cyclopentane derivatives, unsaturated aldehydes uci.edu |

| Electrochemical Reduction | Cathodic potential | Radical anion, ketyl radical | 1-(3,5-Dimethylcyclohexyl)ethan-1-ol, pinacol dimer |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanism Studies (General for Ketones and Cyclohexanes)

General reaction mechanisms for ketones, particularly cyclic ketones like cyclohexanones, encompass a variety of transformations, including photochemical reactions, nucleophilic additions, and catalytic processes. uci.eduresearchgate.netmasterorganicchemistry.com Theoretical simulations and experimental studies have been instrumental in confirming reaction channels and predicting mechanistic details. researchgate.net

Catalytic reactions involving ketones and cyclohexanes often proceed through complex cycles involving various transient species. For instance, in photoredox and carbene-catalyzed reactions for the synthesis of cyclic ketones, the process can involve consecutive photoredox cycles. nih.gov One cycle may generate a linear ketone via a light-driven, intermolecular radical-radical coupling, creating intermediates like benzylic radicals. nih.gov A subsequent cycle can then involve the single-electron oxidation of the corresponding enol, leading to intramolecular cyclization. nih.gov

In other transformations, ketyl radicals serve as key intermediates. acs.org These can be generated through processes like halogen atom transfer (XAT) from in situ formed intermediates, facilitated by a photoredox catalyst. acs.org The resulting ketyl radical can then react with other partners to complete a catalytic cycle. acs.org

Photochemical reactions of cyclohexanone (B45756), a representative cyclic ketone, have been shown to proceed via a diradical intermediate following an initial α-cleavage (Norrish Type I reaction). uci.edu This diradical can then undergo disproportionation to form various products. uci.edu The table below summarizes key intermediates in different reaction types.

| Reaction Type | Key Intermediates | Catalyst/Initiator |

| Photochemical Ring Opening | Diradicals, Ketene-enol | UV Light |

| Photoredox Cyclization | Benzylic radicals, Enols | Photoredox catalyst, Carbene catalyst |

| Carbonyl Alkynylation | Ketyl radicals | Photoredox catalyst |

| Nucleophilic Addition | Tetrahedral intermediate | Base/Acid |

This table illustrates common intermediates identified in reactions involving cyclic ketones.

Understanding the transition states and their associated energy barriers is fundamental to predicting reaction pathways and rates. For photochemical reactions of cyclohexanone, theoretical studies have calculated the energetic barriers for processes like ring-opening. uci.edu For instance, the ring-opening of cyclohexanone on the first singlet excited state (S1) has a predicted barrier of 19.7 kcal/mol, while on the triplet state (T1), the barrier is almost nonexistent. uci.edu This suggests that the electronic state involved significantly influences the reaction dynamics. uci.edu

In nucleophilic additions to cyclohexanones, the stereochemical outcome is determined by the relative energies of the transition states for axial versus equatorial attack. researchgate.net A key feature of the transition state is the presence of a low-lying vacant orbital (σ*‡) associated with the new bond being formed. researchgate.net Stabilization of this transition state through electron delocalization can enhance the reaction rate. researchgate.net Factors like steric hindrance and electronic donations from the cyclohexane (B81311) ring's C-C and C-H bonds into this orbital influence the energy of the transition state and thus the preferred direction of attack. researchgate.net

| Reaction Pathway | System | Calculated Barrier Height (kcal/mol) | Electronic State |

| Ring Opening | Cyclohexanone | 19.7 | S1 |

| Ring Opening | Cyclohexanone | ~0 | T1 |

This table presents calculated energetic barriers for the photochemical ring-opening of cyclohexanone, highlighting the influence of the electronic state. uci.edu

Stereochemical Aspects of Reaction Mechanisms

The three-dimensional arrangement of atoms is a critical aspect of reactions involving substituted cyclohexyl ketones. The stereochemistry of the products is often dictated by the mechanism of the reaction.

Stereoselectivity in reactions of cyclohexyl ketones, such as nucleophilic addition, arises from a competition between different pathways of attack. researchgate.net For cyclohexanone, nucleophiles can approach the carbonyl carbon from either the axial or equatorial face. The stereochemical outcome is governed by a balance of several factors:

Steric Hindrance: The presence of axial hydrogens on the cyclohexane ring can sterically hinder the approach of a nucleophile from the axial face, thus favoring equatorial attack. researchgate.net

Torsional Strain (Felkin-Anh Model): This model predicts the stereochemistry of nucleophilic attack on carbonyls adjacent to a stereocenter.

Electronic Effects: Electron donation from the cyclohexane ring's σ bonds into the vacant σ* orbital of the forming bond in the transition state can stabilize an axial approach. researchgate.net C-H bonds are generally better electron donors than C-C bonds, which can favor axial attack. researchgate.net

The irradiation of ketones in the presence of cycloalkenes can lead to the formation of alcohols, where the mechanism involves the intermediacy of a cyclohexenyl radical, influencing the final stereochemistry. cdnsciencepub.com In the Baeyer-Villiger oxidation of cyclohexyl methyl ketone, microbial catalysts can exhibit high selectivity, leading to optically pure lactones. researchgate.net

Substrate control refers to situations where the inherent structural and stereochemical features of the substrate molecule dictate the stereochemical outcome of a reaction. nih.gov In enzymatic reactions, while the enzyme provides the catalytic environment, the intrinsic properties of the substrate can play a key role in determining product selectivity. nih.gov For cyclohexyl ketones, the conformation of the ring and the position of substituents (like the 3,5-dimethyl groups in the target compound) can create a biased environment, directing incoming reagents to a specific face of the carbonyl group.

Chiral auxiliaries are chiral molecules temporarily attached to a substrate to control the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com The auxiliary creates a chiral environment that makes the two faces of the carbonyl group diastereotopic, favoring the formation of one stereoisomer over the other. numberanalytics.com After the reaction, the auxiliary can be removed. Common chiral auxiliaries used in ketone reactions include oxazolidinones (Evans auxiliaries) and trans-2-phenylcyclohexanol. wikipedia.org These auxiliaries function by sterically blocking one face of the molecule, thereby directing the approach of the nucleophile to the less hindered face. wikipedia.orgnumberanalytics.com

| Control Element | Principle | Example |

| Substrate Control | Intrinsic stereochemistry of the substrate directs the reaction. | Pre-existing stereocenters on the cyclohexane ring guiding nucleophilic attack. |

| Chiral Auxiliary | A temporarily attached chiral group creates a diastereomeric transition state. | Evans' oxazolidinone auxiliaries used in aldol (B89426) reactions. numberanalytics.com |

This table compares the principles of substrate control and chiral auxiliary effects in directing stereochemistry.

Kinetic and Thermodynamic Analysis of Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and energy changes. A detailed chemical kinetic mechanism has been developed to study the oxidation of cyclohexane over a wide range of temperatures. acs.org Such models, validated against experimental data from jet-stirred reactors and rapid compression machines, help in understanding the complex network of reactions. acs.org

The oxidation of cyclohexane is characterized by competition between different reaction pathways across various temperature ranges. dlr.de Thermodynamic data for key species, including intermediates and products, are essential for these models and are often calculated using methods like Benson Group Additivity. dlr.de

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering profound insights into molecular structure and dynamics. For 1-(3,5-Dimethylcyclohexyl)ethan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for understanding its conformational preferences.

Application of 1D (¹H, ¹³C) NMR for Primary Structural Determination

The initial step in the NMR analysis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one involves the acquisition of 1D ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. Key expected signals for 1-(3,5-Dimethylcyclohexyl)ethan-1-one would include:

A singlet for the acetyl methyl protons (-COCH₃), typically found in the downfield region around 2.1 ppm due to the deshielding effect of the carbonyl group.

Doublets for the two methyl groups on the cyclohexane (B81311) ring (-CH₃), with their exact chemical shifts depending on their axial or equatorial orientation in the dominant chair conformation.

A complex series of multiplets in the upfield region (typically 0.8-2.5 ppm) corresponding to the methine (CH) and methylene (B1212753) (CH₂) protons of the cyclohexane ring. The chemical shifts and coupling constants of these protons are highly sensitive to the stereochemistry of the molecule, including the cis/trans relationship of the substituents.

The ¹³C NMR spectrum , often acquired with proton decoupling, reveals the number of chemically distinct carbon atoms. For 1-(3,5-Dimethylcyclohexyl)ethan-1-one, one would expect to observe:

A signal for the carbonyl carbon (C=O) in the far downfield region, typically around 210-215 ppm.

A signal for the acetyl methyl carbon (-COCH₃).

Signals for the two methyl carbons on the cyclohexane ring.

Multiple signals corresponding to the methine and methylene carbons of the cyclohexane ring. The precise number of signals will depend on the symmetry of the dominant conformer.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the initial assignment of the ¹³C signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values and can vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~212 |

| Acetyl CH₃ | ~2.1 (s) | ~28 |

| Ring CH attached to Acetyl | ~2.3-2.5 (m) | ~50 |

| Ring CH₃ | ~0.8-1.0 (d) | ~20-22 |

| Ring CH₂ | ~1.0-1.9 (m) | ~30-45 |

Utility of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete structural puzzle of 1-(3,5-Dimethylcyclohexyl)ethan-1-one. youtube.comscribd.comsdsu.edu

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). youtube.com A COSY spectrum would reveal the connectivity network within the cyclohexane ring, allowing for the tracing of proton-proton correlations from one substituent to another.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. scribd.comresearchgate.net By correlating the assigned proton signals with the carbon signals, a definitive assignment of the ¹³C spectrum can be achieved.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²J and ³J), providing critical information about the connectivity across quaternary carbons and heteroatoms. scribd.com For instance, an HMBC spectrum would show a correlation between the acetyl methyl protons and the carbonyl carbon, as well as with the ring carbon to which the acetyl group is attached. It would also show correlations between the ring methyl protons and adjacent ring carbons, helping to confirm the substitution pattern.

Together, these 2D NMR techniques provide a robust method for the complete and unambiguous assignment of all ¹H and ¹³C signals, which is a prerequisite for detailed stereochemical and conformational analysis. emerypharma.com

Dynamic NMR Studies for Conformational Mobility and Ring Inversion

The cyclohexane ring is not static but undergoes rapid chair-chair interconversion at room temperature. For substituted cyclohexanes like 1-(3,5-Dimethylcyclohexyl)ethan-1-one, this ring inversion interconverts axial and equatorial positions of the substituents.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about this conformational mobility. At room temperature, the rapid ring flip often results in averaged signals in the NMR spectrum. However, as the temperature is lowered, the rate of interconversion slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual chair conformers may be resolved.

By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the ring inversion process, including the activation energy (ΔG‡) and the relative populations of the different conformers. This information is crucial for understanding the conformational preferences of the molecule, which in turn influence its physical, chemical, and biological properties.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Fragmentation Pathways and Structural Elucidation

In a typical electron ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, which causes the molecule to lose an electron, forming a molecular ion (M⁺•). The molecular ion is often energetically unstable and can fragment into smaller, more stable ions. chemguide.co.uk

For 1-(3,5-Dimethylcyclohexyl)ethan-1-one, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for ketones include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the cyclohexane ring. This would result in the formation of an acylium ion (CH₃CO⁺, m/z 43), which is often a prominent peak in the mass spectra of methyl ketones. chemguide.co.uk

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a γ-hydrogen atom. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond. The feasibility of this rearrangement in 1-(3,5-Dimethylcyclohexyl)ethan-1-one would depend on the stereochemistry of the dominant conformer.

Cleavage of the Cyclohexane Ring: The cyclohexane ring can also undergo fragmentation, leading to a series of characteristic fragment ions.

By carefully analyzing the m/z values and relative intensities of the fragment ions, a detailed picture of the molecule's structure can be constructed.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 154 | [C₁₀H₁₈O]⁺• | Molecular Ion |

| 139 | [M - CH₃]⁺ | Loss of a methyl group |

| 111 | [M - CH₃CO]⁺ | Loss of an acetyl group |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. With mass accuracies in the parts-per-million (ppm) range, HRMS can distinguish between ions with the same nominal mass but different elemental formulas.

For 1-(3,5-Dimethylcyclohexyl)ethan-1-one (C₁₀H₁₈O), HRMS would confirm the elemental composition of the molecular ion, providing strong evidence for the proposed molecular formula and ruling out other possibilities. This is particularly useful when analyzing unknown compounds or complex mixtures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by probing their specific vibrational frequencies. For 1-(3,5-dimethylcyclohexyl)ethan-1-one, the most prominent features in its IR and Raman spectra are expected to arise from the carbonyl group of the ketone and the various C-H bonds of the dimethylcyclohexyl moiety.

While specific experimental spectra for 1-(3,5-dimethylcyclohexyl)ethan-1-one are not widely available in public databases, the expected vibrational modes can be accurately predicted based on the analysis of structurally similar compounds, such as 1-cyclohexylethanone. The key vibrational assignments are detailed below.

Key Vibrational Modes:

Carbonyl (C=O) Stretching: The most intense and characteristic absorption band in the IR spectrum of a ketone is the C=O stretching vibration. For saturated aliphatic ketones, this band typically appears in the region of 1715 cm⁻¹. The corresponding Raman signal is also expected to be strong.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and cyclohexyl groups are expected in the 2850-3000 cm⁻¹ region. The symmetric and asymmetric stretches of the CH₃ and CH₂ groups will give rise to multiple distinct bands.

C-H Bending: The bending (scissoring, wagging, and twisting) vibrations of the CH₂ and CH₃ groups occur in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹.

Cyclohexane Ring Vibrations: The cyclohexane ring itself has characteristic vibrational modes, often referred to as ring "breathing" or puckering modes, which appear in the fingerprint region of the spectrum.

The precise positions of these bands can be influenced by the specific stereoisomer (cis or trans) of the 3,5-dimethyl substitution pattern, as the local symmetry and steric environment of the vibrating groups will be slightly different.

Interactive Data Table: Expected Principal Vibrational Frequencies for 1-(3,5-Dimethylcyclohexyl)ethan-1-one

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Type of Vibration | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching | Strong | Strong |

| C=O Stretch (Ketone) | 1705 - 1725 | Stretching | Very Strong | Strong |

| CH₂ Bend (Scissoring) | 1440 - 1470 | Bending | Medium | Medium |

| CH₃ Bend (Asymmetric) | 1430 - 1470 | Bending | Medium | Medium |

| CH₃ Bend (Symmetric) | 1365 - 1385 | Bending | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination (on derivatives or co-crystals)

As of the current body of scientific literature, a crystal structure for 1-(3,5-dimethylcyclohexyl)ethan-1-one itself has not been reported. The compound's relatively low melting point and the conformational flexibility of the cyclohexyl ring can make obtaining suitable single crystals for X-ray diffraction challenging.

However, the solid-state structure of this molecule can be inferred and studied through the crystallographic analysis of its derivatives or by forming co-crystals with other suitable molecules. For instance, derivatization to a semicarbazone or oxime can introduce hydrogen bonding capabilities, which often facilitate the formation of high-quality crystals.

Should a derivative be crystallized, the key structural parameters that would be determined include:

Conformation of the Cyclohexyl Ring: X-ray crystallography would definitively establish whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation in the solid state. For a 1,3,5-trisubstituted cyclohexane, the chair conformation is generally the most stable.

Orientation of Substituents: The analysis would reveal the axial or equatorial positions of the acetyl and two methyl groups on the cyclohexane ring, confirming the cis or trans stereochemistry.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces, such as dipole-dipole interactions involving the carbonyl group or van der Waals forces.

While direct crystallographic data for the title compound is not available, analysis of related structures, such as substituted cyclohexanones, consistently shows the preference for a chair conformation of the six-membered ring. For example, the crystal structure of 3-cyclohexyl-1,5-dioxaspiro[5.5]undecane-2,4-dione, while a more complex system, demonstrates the typical chair conformation of a substituted cyclohexane ring in the solid state. sci-hub.se

Computational Chemistry and Theoretical Studies on 1 3,5 Dimethylcyclohexyl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energy of molecules. For 1-(3,5-Dimethylcyclohexyl)ethan-1-one, DFT calculations would be employed to determine the most stable arrangement of its atoms in space, known as the optimized molecular geometry. This would involve considering the various possible conformations of the cyclohexane (B81311) ring (such as chair and boat forms) and the orientation of the acetyl and methyl groups to identify the global minimum on the potential energy surface. The calculated energies would provide information on the relative stabilities of different isomers and conformers.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. For 1-(3,5-Dimethylcyclohexyl)ethan-1-one, these methods could be used to refine the energetic and geometric predictions obtained from DFT, offering a benchmark for the accuracy of less computationally expensive methods.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of a compound. Calculations can predict vibrational frequencies (corresponding to infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (corresponding to UV-Visible spectra). Furthermore, a detailed conformational analysis would be performed to identify all stable conformers and their relative populations at a given temperature, which is crucial for understanding the compound's dynamic behavior and its influence on spectroscopic and reactive properties.

Computational Insights into Reaction Mechanisms

Computational chemistry can elucidate the step-by-step pathways of chemical reactions, providing a level of detail that is often difficult to obtain experimentally.

Transition State Search and Intrinsic Reaction Coordinate Analysis

To study a reaction involving 1-(3,5-Dimethylcyclohexyl)ethan-1-one, computational chemists would search for the transition state, which is the highest energy point along the reaction pathway. The structure of the transition state provides critical information about the geometry of the reacting molecules at the point of transformation. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed to confirm that the transition state connects the reactants and products and to map out the entire reaction pathway.

Catalytic Mechanism Modeling and Ligand Design

If 1-(3,5-Dimethylcyclohexyl)ethan-1-one were involved in a catalyzed reaction, computational modeling could be used to investigate the mechanism of the catalyst. This would involve studying the interactions between the substrate, catalyst, and any other reacting species. By understanding the catalytic cycle at a molecular level, researchers can gain insights into how to improve the catalyst's efficiency and selectivity. This knowledge can then be applied to the rational design of new and improved ligands for the catalyst.

No Publicly Available Research Found on the Molecular Modeling of 1-(3,5-Dimethylcyclohexyl)ethan-1-one Intermolecular Interactions

The request for an article detailing computational chemistry and theoretical studies, including research findings and data tables on the intermolecular interactions of this specific compound, cannot be fulfilled at this time due to the absence of available source material in the public domain.

Searches for computational studies, molecular dynamics simulations, and theoretical interaction energy calculations for 1-(3,5-Dimethylcyclohexyl)ethan-1-one did not yield any relevant results. Broader inquiries into computational analyses of substituted cyclohexyl ketones also failed to provide specific information that would meet the requirements of the requested article's outline.

Therefore, the section on "," specifically subsection "6.4. Molecular Modeling of Intermolecular Interactions," cannot be generated with scientifically accurate and verifiable information as per the instructions.

Microbial Transformations and Biocatalytic Potential

Identification of Fungal and Bacterial Strains for Biotransformation of Cyclohexyl Ketones

Research into the biotransformation of cyclohexyl ketones has identified several fungal and bacterial strains capable of modifying these substrates. A notable study on 3,3-Dimethylcyclohexyl methyl ketone, an isomer of the target compound, screened eighteen fungal cultures for their transformative capabilities. researchgate.net Among these, the plant-associated fungus Aspergillus niger ATCC 10549 demonstrated a significant ability to biotransform the substrate. researchgate.netdergipark.org.tr This particular strain was successful in producing a hydroxylated derivative of the cyclohexyl ketone. researchgate.netdergipark.org.tr

While this study focused on a specific isomer, it is plausible that similar fungal strains, particularly from the genus Aspergillus, could also be effective in the biotransformation of 1-(3,5-Dimethylcyclohexyl)ethan-1-one. The substrate specificity of microbial enzymes is a key factor, and screening a diverse range of microorganisms would be a critical first step in identifying suitable candidates for the transformation of this specific compound. Other microbial genera known for their broad substrate tolerance and diverse metabolic pathways, such as Streptomyces, could also be promising candidates for investigation.

Isolation and Structural Characterization of Microbial Metabolites

The isolation and structural elucidation of metabolites are crucial for understanding the metabolic pathways involved in biotransformation. In the case of 3,3-Dimethylcyclohexyl methyl ketone, the primary metabolite was isolated and characterized using a combination of spectroscopic techniques.

The biotransformation of 3,3-Dimethylcyclohexyl methyl ketone by Aspergillus niger ATCC 10549 resulted in a mono-hydroxylated derivative with a 19% yield. researchgate.netdergipark.org.tr Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), was employed to determine the structure of the metabolite. researchgate.net

The key finding was the highly regioselective hydroxylation at the C-4 position of the cyclohexyl ring. dergipark.org.tr This was confirmed by detailed NMR analysis, which showed the introduction of a hydroxyl group at this specific carbon. dergipark.org.tr The high degree of regioselectivity is a hallmark of enzymatic reactions and highlights the potential of biocatalysis for targeted chemical modifications.

Table 1: Biotransformation of 3,3-Dimethylcyclohexyl methyl ketone by Aspergillus niger ATCC 10549

| Substrate | Biocatalyst | Major Metabolite | Yield | Key Transformation |

| 3,3-Dimethylcyclohexyl methyl ketone | Aspergillus niger ATCC 10549 | 1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanone | 19% | C-4 Hydroxylation |

Data sourced from Kiran et al., 2022. researchgate.netdergipark.org.tr

While C-4 hydroxylation was the primary transformation observed for 3,3-Dimethylcyclohexyl methyl ketone by Aspergillus niger ATCC 10549, other biotransformation pathways are known to occur with cyclohexyl ketones. These can include the reduction of the ketone functionality to a secondary alcohol. Such reductions are often highly stereoselective, leading to the formation of specific chiral alcohols.

Additionally, other oxidative transformations, such as further hydroxylation at different positions or Baeyer-Villiger oxidation to form lactones, are possibilities depending on the enzymatic machinery of the microorganism. The specific pathways that would be active for 1-(3,5-Dimethylcyclohexyl)ethan-1-one would depend on the specific microbial catalyst employed and the stereochemistry of the substrate.

Enzymatic Systems Involved in Biotransformation

The enzymatic systems responsible for the observed biotransformations are typically complex and can involve a variety of enzymes. The regioselective hydroxylation of the cyclohexyl ring is often catalyzed by cytochrome P450 monooxygenases. These enzymes are known for their ability to activate molecular oxygen and insert one atom into a non-activated C-H bond, often with high selectivity.

In the case of the C-4 hydroxylation of 3,3-Dimethylcyclohexyl methyl ketone by Aspergillus niger, it is highly probable that a cytochrome P450 enzyme is involved. Other enzymes, such as alcohol dehydrogenases, could be responsible for any observed reduction of the ketone group. The identification and characterization of these specific enzymes would be a key area for further research, as it could enable the development of more efficient and targeted biocatalytic processes.

Potential Applications of Biocatalysis in Targeted Derivatization

The use of biocatalysis for the targeted derivatization of 1-(3,5-Dimethylcyclohexyl)ethan-1-one holds significant potential. By selecting appropriate microorganisms or isolated enzymes, it may be possible to introduce specific functional groups at desired positions, leading to the creation of a library of novel compounds.

These new derivatives could have a range of applications. For example, the introduction of a hydroxyl group, as demonstrated with the isomer, could alter the compound's solubility, polarity, and biological activity. This could be particularly relevant in the development of new fragrance compounds with unique scent profiles or in the synthesis of chiral building blocks for the pharmaceutical industry. The enhanced antimicrobial activity of the hydroxylated metabolite of 3,3-Dimethylcyclohexyl methyl ketone suggests that biotransformation could be a valuable tool for creating derivatives with improved biological properties. researchgate.netdergipark.org.tr

Emerging Research Directions and Future Perspectives for 1 3,5 Dimethylcyclohexyl Ethan 1 One

The landscape of chemical synthesis and material science is undergoing a significant transformation, driven by technological advancements and a growing emphasis on sustainability. For a specific structural motif like 1-(3,5-Dimethylcyclohexyl)ethan-1-one, these changes open up new avenues for synthesis, analysis, and application. The future of this compound and its analogs is intrinsically linked to emerging research trends that promise to make chemical processes more efficient, intelligent, and environmentally benign. This article explores the key future perspectives, from the integration of artificial intelligence in designing synthetic routes to the development of advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.